4-(Aminomethyl)-2-chlorobenzonitrile
Description
4-(Aminomethyl)-2-chlorobenzonitrile (CAS: 400721-75-7) is a benzonitrile derivative featuring an aminomethyl (-CH₂NH₂) group at the para (4th) position and a chlorine atom at the ortho (2nd) position on the aromatic ring. Its molecular formula is C₈H₆ClN₂, with a molecular weight of 168.60 g/mol (calculated from ). The compound’s structure combines the electron-withdrawing nitrile (-CN) group with a polar aminomethyl substituent, influencing its reactivity and physicochemical properties. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules, such as enzyme inhibitors (e.g., NSD2-PWWP1 inhibitors, as seen in ) .
Properties
IUPAC Name |
4-(aminomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUHKALQKBPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619838 | |
| Record name | 4-(Aminomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202522-15-4 | |
| Record name | 4-(Aminomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile typically involves the introduction of the aminomethyl group and the chlorine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with 2-chlorobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-chlorobenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom may also contribute to the compound’s overall electronic properties, affecting its behavior in chemical and biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Structural Insights :
- Halogen Position : Replacing chlorine with fluorine () reduces molecular weight and alters lipophilicity, impacting bioavailability .
- Amino vs. Aminomethyl: Compounds with free amino groups (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) exhibit higher polarity and lower solubility in organic solvents compared to aminomethyl derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability: Aminomethyl derivatives with aromatic nitriles (e.g., this compound) generally exhibit moderate stability, whereas carboxylic acid analogs (e.g., 4-(Aminomethyl)benzoic acid) show exceptional thermal resistance .
- Solubility: The aminomethyl group enhances water solubility slightly compared to non-polar methyl or chloro substituents .
Biological Activity
4-(Aminomethyl)-2-chlorobenzonitrile (CAS Number: 182292-02-0) is a chemical compound characterized by the presence of both an aminomethyl group and a chlorine substituent on the benzene ring. This unique structure imparts distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The molecular formula for this compound is C8H8ClN2. The compound is synthesized through the reaction of 2-chlorobenzonitrile with formaldehyde and ammonia, leading to the formation of an intermediate imine, which is then reduced to yield the final product. The hydrochloride salt form is commonly used in research applications due to its enhanced solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine atom can participate in halogen bonding, modulating the activity of target molecules and leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains, including drug-resistant bacteria. Preliminary studies suggest it may function as an effective antimicrobial agent .
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways relevant to neurological disorders. The compound's ability to inhibit specific enzymes could lead to therapeutic applications in treating conditions like depression or anxiety.
- Receptor Modulation : this compound may act as a ligand for certain receptors, influencing signaling pathways involved in inflammation and pain management.
Case Studies
- Antibacterial Efficacy : A study conducted on various aminomethyl derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Neuropharmacological Research : In a series of experiments aimed at understanding the effects of enzyme inhibitors on neurotransmitter levels, this compound showed promise in increasing serotonin levels in neuronal cultures, suggesting potential antidepressant-like effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Aminomethyl)benzonitrile | Lacks chlorine; different reactivity | Moderate antimicrobial activity |
| 2-Chlorobenzonitrile | Lacks aminomethyl group | Minimal biological activity |
| 4-Aminobenzoic acid | Contains carboxyl instead of nitrile | Known for anti-inflammatory properties |
The presence of both the aminomethyl and chlorine groups in this compound contributes to its unique reactivity and biological profile compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
